molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6

4-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1282756
Key on ui cas rn: 5194-37-6
M. Wt: 257.11 g/mol
InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A mixture of methyl 4-bromobenzo[b]thiophene-2-carboxylate (101 g), sodium hydroxide (63 g), methanol (1200 ml) and water (600 ml) was stirred at ambient temperature for 16 hours, the methanol was removed in vacuo, and the resulting suspension was cooled to 0° C. and acidified by dropwise addition of concentrated hydrochloric acid. The mixture was stirred for 20 minutes and the resulting solid was collected by filtration, washed with water (3×250 ml) and dried in vacuo at 110-120° C. to give 4-bromobenzo[b]thiophene-2-carboxylic acid (62 g) as a cream solid which was used without further purification.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[CH:9]=[C:8]([C:11]([O:13]C)=[O:12])[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].CO>O>[Br:1][C:2]1[C:10]2[CH:9]=[C:8]([C:11]([OH:13])=[O:12])[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=CC=CC=2SC(=CC21)C(=O)OC
Name
Quantity
63 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
reactant
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 0° C.
ADDITION
Type
ADDITION
Details
acidified by dropwise addition of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×250 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 110-120° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=CC=2SC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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